
N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N5O3, with a molecular weight of 433.51 g/mol. The compound features an acetamidophenyl group linked to a morpholino-substituted pyrazole, which is believed to contribute to its biological properties.
The compound exhibits several mechanisms of action, primarily through modulation of ion channels and receptors. Notably, it has been characterized for its interaction with G protein-coupled receptors (GPCRs) and ion channels, particularly the GIRK (G-protein inwardly rectifying potassium) channels, which play a crucial role in neuronal excitability and cardiac function.
Pharmacological Effects
Research indicates that this compound may possess:
- Anxiolytic Effects : Demonstrated in animal models, where it showed potential in reducing anxiety-like behavior.
- Anticonvulsant Activity : Exhibited in various seizure models, suggesting efficacy in controlling epileptic seizures.
- Analgesic Properties : Preliminary studies indicate pain-relieving effects, potentially useful in pain management therapies.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structural components. The following table summarizes key findings from SAR studies:
Compound | Structure | GIRK1/2 Inhibition (nM ± SEM) | GIRK1/4 Inhibition (nM ± SEM) |
---|---|---|---|
12a | Inactive | >6000; >50 | >8000; >52 |
12b | Active | 400 ± 50 | 600 ± 80 |
12c | Moderate | 609 ± 169 | Inactive |
12d | Moderate | 782 ± 155 | Inactive |
12e | Inactive | Inactive | Inactive |
This table indicates that modifications to the pyrazole and acetamide moieties can significantly influence the compound's potency against specific GIRK channels .
Study on Anxiolytic Effects
In a study published in Frontiers in Pharmacology, researchers evaluated the anxiolytic potential of the compound using the elevated plus maze model in mice. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels compared to the control group. The effective dose was determined to be around 10 mg/kg .
Anticonvulsant Activity Assessment
A separate investigation focused on the anticonvulsant properties of this compound using the pentylenetetrazole-induced seizure model. The results demonstrated a dose-dependent reduction in seizure frequency and severity, with notable efficacy at doses ranging from 5 to 20 mg/kg .
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has been studied for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows it to interact with cellular pathways that are critical in cancer proliferation and survival.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent through in silico evaluations, indicating that it may inhibit key enzymes involved in inflammatory processes .
- Neuropharmacological Effects : Due to its interaction with GIRK channels, the compound may influence neuronal excitability, making it a candidate for further research in neuropharmacology.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. The following points summarize key findings:
- Morpholino Group : The presence of the morpholino group enhances solubility and bioavailability.
- Pyrazole Core : Variations in substituents on the pyrazole ring can significantly affect biological activity; thus, modifications can lead to improved potency.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : A study focused on synthesizing derivatives of this compound demonstrated promising results against various cancer cell lines, showing significant growth inhibition percentages .
- Inflammatory Disorders : In silico docking studies have indicated that modifications to the compound could lead to stronger inhibition of 5-lipoxygenase, an enzyme involved in inflammation .
- Neuropharmacology Studies : Research has indicated that compounds similar to this compound can modulate neuronal activity via GIRK channels, suggesting potential therapeutic applications in neurological disorders.
Análisis De Reacciones Químicas
Reactivity of the Acetamide Group
The acetamide moiety (-NHCOCH₃) undergoes nucleophilic acyl substitution and hydrolysis reactions under specific conditions:
Mechanistic Insights :
-
Hydrolysis proceeds via a tetrahedral intermediate in acidic/basic media .
-
Substitution reactions at the acetamide carbonyl are facilitated by electron-withdrawing effects of the pyrazole ring.
Pyrazole Ring Modifications
The 1H-pyrazole core undergoes electrophilic substitution and cross-coupling reactions, particularly at the C-3 and C-4 positions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-5 of the pyrazole ring .
-
Halogenation : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the ortho position of the o-tolyl group .
Palladium-Catalyzed Cross-Couplings
Key Finding : The morpholino group at C-3 enhances regioselectivity in cross-couplings by sterically directing incoming reagents .
Morpholine Ring Transformations
The morpholine moiety participates in ring-opening and alkylation reactions:
Reaction | Conditions | Outcome |
---|---|---|
Acidic ring-opening | HBr (48%), 100°C, 8 hrs | Cleavage to form 2-(2-bromoethylamino)ethanol |
N-Alkylation | K₂CO₃, alkyl halide, DMF | Quaternary ammonium salts with enhanced solubility |
Thermal Stability : The morpholine ring remains intact below 200°C, as shown by TGA analysis.
Biological Activity-Driven Reactions
The compound’s kinase-inhibitory activity (e.g., Fyn kinase IC₅₀ = 0.39 μM) is modulated through targeted modifications:
SAR-Driven Modifications
-
Pyrazole C-4 substitution : Replacement of o-tolyl with p-fluorophenyl improves BRAF V600E inhibition by 3-fold .
-
Morpholine replacement : Swapping morpholine with piperazine reduces off-target effects on EGFR .
Degradation Pathways
Forced degradation studies reveal:
-
Photolytic degradation : UV light (254 nm) causes cleavage of the pyrazole-morpholine bond, forming 4-acetamidophenol.
-
Oxidative degradation : H₂O₂ generates N-oxide derivatives at the morpholine nitrogen .
Synthetic Routes
A representative synthesis involves:
-
Pyrazole ring formation : Condensation of o-tolylhydrazine with diketone intermediates.
-
Morpholine incorporation : Mitsunobu reaction with morpholine-4-carboxylic acid .
-
Acetamide coupling : EDC/HOBt-mediated amidation of 4-aminophenylacetic acid .
Optimized Yield : 62% over 5 steps.
Computational Insights
DFT calculations (B3LYP/6-31G*) identify:
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-5-3-4-6-21(17)22-15-29(27-24(22)28-11-13-32-14-12-28)16-23(31)26-20-9-7-19(8-10-20)25-18(2)30/h3-10,15H,11-14,16H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXBWAKBPXGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.